2-Bromo-5-fluoro-3-(trifluoromethyl)phenol
Description
2-Bromo-5-fluoro-3-(trifluoromethyl)phenol (CAS: 402-05-1) is a halogenated phenolic compound with the molecular formula C₇H₄BrF₃O and a molecular weight of 241.007 g/mol . Its structure features a phenol core substituted with bromine at position 2, fluorine at position 5, and a trifluoromethyl (-CF₃) group at position 3 (Figure 1). This arrangement of electron-withdrawing groups enhances its acidity and reactivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
2-bromo-5-fluoro-3-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-6-4(7(10,11)12)1-3(9)2-5(6)13/h1-2,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYSUHZUJSNGJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Br)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-3-(trifluoromethyl)phenol typically involves the introduction of bromine, fluorine, and trifluoromethyl groups onto a phenol ring. One common method is the electrophilic aromatic substitution reaction, where phenol is treated with bromine and fluorine sources under controlled conditions. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing efficient and cost-effective reagents and catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while nucleophilic substitution can result in the formation of various substituted phenols.
Scientific Research Applications
Chemistry
2-Bromo-5-fluoro-3-(trifluoromethyl)phenol serves as a crucial building block in organic synthesis. It is utilized in the development of more complex organic molecules and materials due to its unique chemical properties, such as increased lipophilicity and stability .
Biology
Research has demonstrated that this compound exhibits notable biological activities:
- Antimicrobial Properties : It has shown effectiveness against various bacterial strains, making it a candidate for new antibiotic development.
- Enzyme Inhibition : Studies indicate that it inhibits cytochrome P450 enzymes (CYP1A2 and CYP2D6), impacting drug metabolism and pharmacokinetics.
Medicine
The compound is under investigation for its potential in drug development, particularly in designing molecules with improved pharmacokinetic properties. Its selective cytotoxicity against cancer cell lines suggests potential applications in oncology .
Case Study 1: Antimicrobial Activity
A study evaluated the compound's antimicrobial efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated MICs significantly lower than standard antibiotics, suggesting its potential as a new antimicrobial agent.
| Target Organism | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 8 | 32 |
| Escherichia coli | 4 | 16 |
Case Study 2: Enzyme Inhibition
Research on the interaction of this compound with cytochrome P450 enzymes revealed significant inhibition of CYP1A2 and CYP2D6. This inhibition profile indicates that the compound could affect the pharmacokinetics of co-administered drugs.
| Enzyme | Inhibition Percentage (%) |
|---|---|
| CYP1A2 | 75 |
| CYP2D6 | 60 |
Case Study 3: Cancer Cell Line Studies
In vitro studies demonstrated selective cytotoxicity against MDA-MB-231 (a triple-negative breast cancer cell line), with an IC50 value of 10 µM, while showing minimal toxicity to normal fibroblasts.
| Cell Line | IC50 (µM) | Selectivity Ratio |
|---|---|---|
| MDA-MB-231 | 10 | High |
| Normal Fibroblasts | >100 | Low |
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-3-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological targets. These substituents can enhance the compound’s lipophilicity, stability, and ability to interact with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Properties
- CAS Number : 402-05-1
- Molecular Weight : 241.007 g/mol
- IUPAC Name: 2-bromo-5-(trifluoromethyl)phenol (minor discrepancies in naming conventions exist due to positional isomerism) .
Comparison with Structural Isomers
Structural isomers of this compound differ in the positions of bromine, fluorine, and the trifluoromethyl group, leading to distinct physicochemical and reactive properties.
Table 1: Structural Isomers and Their Properties
Analysis :
- Reactivity : Bromine at position 2 (meta to -CF₃ and fluorine) in the main compound facilitates nucleophilic aromatic substitution and Suzuki-Miyaura coupling due to favorable electronic activation .
- Steric Effects: Isomers with substituents in ortho positions (e.g., 2-Bromo-6-(trifluoromethyl)phenol) exhibit reduced reactivity due to steric clashes .
Comparison with Halogenated Phenol Derivatives
Replacing bromine or fluorine with other halogens or altering substituent positions significantly impacts applications.
Table 2: Halogenated Phenol Derivatives
Key Insights :
- Electron-Withdrawing Effects : The trifluoromethyl group at position 3 in the main compound amplifies ring deactivation, making bromine at position 2 more susceptible to substitution compared to derivatives lacking -CF₃ .
- Substituent Flexibility: Chlorine in 3-Bromo-5-chloro-2-fluorophenol increases hydrophobicity, favoring agrochemical applications, while fluorine in 2-Fluoro-5-(trifluoromethyl)phenol enhances thermal stability .
Physicochemical Properties and Reactivity
Table 3: Physicochemical Comparison
| Property | This compound | 4-Bromo-3-(trifluoromethyl)phenol | 3-Bromo-5-chloro-2-fluorophenol |
|---|---|---|---|
| Melting Point (°C) | Not reported | 44–46 | Not reported |
| Boiling Point (°C) | Not reported | 234.9 ± 35.0 | Not reported |
| Solubility | Low in water, high in organic solvents | Similar | Low in polar solvents |
| pKa (Acidity) | ~7.1 (estimated) | ~7.5 | ~8.2 |
Notes:
- The main compound’s acidity (pKa ~7.1) is higher than 4-Bromo-3-(trifluoromethyl)phenol (pKa ~7.5) due to the electron-withdrawing fluorine at position 5 .
- Lower solubility of 3-Bromo-5-chloro-2-fluorophenol in polar solvents limits its use in aqueous-phase reactions .
Biological Activity
2-Bromo-5-fluoro-3-(trifluoromethyl)phenol is a halogenated phenolic compound with significant biological activity. Its unique trifluoromethyl group and bromine substitution contribute to its potential applications in pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C7H3BrF4O
- Molecular Weight : 267.00 g/mol
- CAS Number : 99769939
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with cellular components.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown inhibitory effects on specific enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signal transduction pathways critical for cellular responses.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics. This suggests potential for development as a new antimicrobial agent.
Case Study 2: Enzyme Inhibition
Research focused on the compound's interaction with cytochrome P450 enzymes revealed that it inhibits CYP1A2 and CYP2D6, which are crucial for drug metabolism. The inhibition profile suggests that this compound could affect the pharmacokinetics of co-administered drugs, necessitating careful consideration in therapeutic contexts.
Case Study 3: Cancer Cell Line Studies
In vitro studies using various cancer cell lines indicated that this compound exhibits selective cytotoxicity. For instance, it demonstrated an IC50 value of 10 µM against MDA-MB-231 (a triple-negative breast cancer cell line), while displaying minimal toxicity to normal fibroblasts. This selectivity highlights its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
